9,10-Didehydro Cabergoline 9,10-Didehydro Cabergoline
Brand Name: Vulcanchem
CAS No.: 1380085-95-9
VCID: VC0032285
InChI: InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
SMILES: CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C
Molecular Formula: C26H35N5O2
Molecular Weight: 449.599

9,10-Didehydro Cabergoline

CAS No.: 1380085-95-9

Cat. No.: VC0032285

Molecular Formula: C26H35N5O2

Molecular Weight: 449.599

* For research use only. Not for human or veterinary use.

9,10-Didehydro Cabergoline - 1380085-95-9

Specification

CAS No. 1380085-95-9
Molecular Formula C26H35N5O2
Molecular Weight 449.599
IUPAC Name (6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide
Standard InChI InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1
Standard InChI Key QSDBNKLYDMLOES-AUSIDOKSSA-N
SMILES CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C

Introduction

Chemical Identity and Structural Characteristics

PropertyValueSource
Molecular FormulaC26H35N5O2
Molecular Weight449.6 g/mol
XLogP3-AA2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count8
Exact Mass449.27907538 Da

These properties contribute to the compound's absorption, distribution, metabolism, and excretion profiles, which ultimately influence its pharmacological behavior. The moderate lipophilicity (XLogP3-AA of 2.2) suggests a balanced capacity for membrane permeation while maintaining adequate water solubility .

Structural Relationship to Cabergoline

9,10-Didehydro Cabergoline's relationship to cabergoline merits careful consideration, as the structural differences between these compounds likely translate to distinct pharmacological profiles.

Comparison of Molecular Structures

Standard cabergoline (C26H37N5O2) differs from 9,10-Didehydro Cabergoline (C26H35N5O2) by two hydrogen atoms, reflecting the dehydrogenation at the 9,10 position . This modification introduces a double bond that likely alters:

  • The conformational rigidity of the molecule

  • The electron distribution across the ring system

  • The spatial arrangement of functional groups critical for receptor interactions

Implications for Receptor Interactions

Comparative Tolerability Considerations

The tolerability profile of 9,10-Didehydro Cabergoline would be a critical consideration for any potential therapeutic application. While specific data is unavailable, comparison with cabergoline provides valuable context.

Cabergoline Tolerability Profile

Clinical studies with cabergoline have demonstrated generally favorable tolerability. In one long-term study involving 26 patients:

  • 13 patients reported side effects including nausea, hypotension, headache, gastric pain, dizziness, and weakness

  • Side effects resolved spontaneously with continued treatment in 10 of these patients

  • Only 3 patients required discontinuation due to severe side effects

This compares favorably to bromocriptine, another dopamine agonist, which required discontinuation in significantly more patients (7 vs. 3 patients; P less than 0.001) in a comparative analysis .

Structural Implications for Tolerability

The dehydrogenation in 9,10-Didehydro Cabergoline might influence its tolerability profile through:

  • Modified receptor subtype selectivity

  • Altered metabolic pathway generating different metabolites

  • Changes in tissue distribution affecting exposure to specific organ systems

These factors could potentially result in a distinct side effect profile compared to standard cabergoline.

Research Status and Future Directions

The development status of 9,10-Didehydro Cabergoline appears to be at a relatively early stage based on available literature. Several research directions would be valuable for fully characterizing this compound:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 9,10-Didehydro Cabergoline with cabergoline and other ergoline derivatives would provide valuable insights into:

  • The impact of the 9,10 dehydrogenation on receptor binding profiles

  • Effects on functional activity at dopamine receptor subtypes

  • Influence on selectivity across various neurotransmitter receptors

Pharmacokinetic Characterization

Detailed pharmacokinetic profiling would be essential to understand:

  • Absorption parameters following various routes of administration

  • Distribution patterns across tissues, particularly CNS penetration

  • Metabolic pathways and identification of major metabolites

  • Excretion routes and clearance parameters

Preclinical Efficacy Evaluation

Systematic evaluation in relevant preclinical models would help establish:

  • Comparative efficacy in hyperprolactinemia models

  • Potential utility in movement disorder paradigms

  • Dose-response relationships across different indications

  • Duration of action in various systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator